3-Amino-2-hydroxypyridine

Description

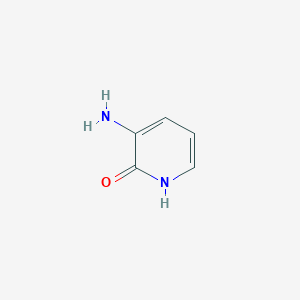

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFNCCQCOEPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187317 | |

| Record name | 3-Amino-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-99-8 | |

| Record name | 3-Amino-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033630998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33630-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER85UN5LYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-2-hydroxypyridine CAS number 59315-44-5 properties

An In-depth Technical Guide to 3-Amino-2-hydroxypyridine (CAS 59315-44-5) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and application, grounded in established scientific principles and experimental evidence.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No: 59315-44-5), also known by synonyms such as 3-Amino-2-pyridinol and 3-aminopyridin-2(1H)-one, is a bifunctional pyridine derivative.[1][2][3] Its structure, featuring both a nucleophilic amino group and a versatile hydroxyl group on a pyridine core, makes it a highly valuable precursor in the synthesis of complex chemical entities. This compound is particularly noted for its role as an intermediate in the development of pharmaceuticals, including anti-AIDS drugs, and agrochemicals.[4][5]

A crucial aspect of its chemistry is the pronounced keto-enol tautomerism, existing in equilibrium between the hydroxy form (this compound) and the keto or pyridone form (3-aminopyridin-2(1H)-one). This equilibrium influences its reactivity and spectroscopic properties. While CAS number 59315-44-5 is frequently used, the alternative CAS 33630-99-8 is also associated with this compound, often referring to the pyridone tautomer.[2][3][6]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis.

Core Properties

A summary of the key physicochemical data is presented below. It is important to note that some variation exists in reported values, particularly for the melting point, which may be attributable to the compound's purity and the specific tautomeric form present.

| Property | Value | Source(s) |

| CAS Number | 59315-44-5; 33630-99-8 | [2][3] |

| Molecular Formula | C₅H₆N₂O | [1][7] |

| Molecular Weight | 110.11 g/mol | [4][7] |

| Appearance | Brown to off-white crystalline powder | [1][5] |

| Melting Point | 118-130 °C; 170-173 °C | [2][4][5][8] |

| Boiling Point | 358.7 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in water | [1] |

| pKa | 11.57 ± 0.10 (Predicted) | [1] |

| Density | ~1.21 g/cm³ (Predicted) | [2] |

Tautomerism: The Hydroxy-Pyridone Equilibrium

The tautomeric relationship is a defining characteristic of this molecule. The equilibrium can be influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.

Caption: Synthetic workflow starting from a brominated nitropyridine.

Step-by-Step Experimental Protocol: [8]1. Nitro Group Reduction: Dissolve 2-hydroxy-3-nitro-5-bromopyridine in a suitable solvent such as methanol or ethanol. While stirring, add a mixture of iron powder and hydrochloric acid. The reaction is typically allowed to proceed for 0.5 to 1 hour.

- Scientist's Insight: The use of iron powder in acidic conditions is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction is highly exothermic and may require cooling to maintain control.

- Work-up and Isolation: Following the reaction, perform a standard aftertreatment to isolate the intermediate, 2-hydroxy-3-amino-5-bromopyridine. This typically involves filtration to remove iron salts and solvent evaporation.

- Catalytic Dehalogenation: Dissolve the isolated 2-hydroxy-3-amino-5-bromopyridine in a basic solution. Add strontium carbonate, which acts as a catalyst support or promoter.

- Hydrogenation: Introduce hydrogen gas into the reaction flask and allow the reaction to proceed.

- Scientist's Insight: Catalytic hydrogenation is a clean and efficient method for dehalogenation. The choice of catalyst and support can be critical; while the patent specifies strontium carbonate, other systems like Palladium on Carbon (Pd/C) are more conventional and could be explored for optimization.

- Final Isolation: Upon completion, routine processing, including filtration and solvent removal, yields the final product, this compound.

Protocol 2: Synthesis from 2-Chloropyridine

This alternative route builds the target molecule from a readily available chloropyridine precursor, involving hydroxylation, nitration, and finally, reduction.

Step-by-Step Experimental Protocol: [4]1. Hydroxylation: React 2-chloropyridine with an alkaline alcoholic solution (e.g., sodium tert-butoxide in methanol) at 65-75°C for 10-15 hours to form an alkoxy intermediate, which is then hydrolyzed to 2-hydroxypyridine. 2. Nitration: Mix the resulting 2-hydroxypyridine with concentrated sulfuric acid. Cool the mixture to 0°C using an ice-salt bath and slowly add fuming nitric acid. This electrophilic aromatic substitution introduces a nitro group, primarily at the 3-position, to yield 3-nitro-2-hydroxypyridine.

- Scientist's Insight: The nitration of a hydroxypyridine ring is an activated process. Careful temperature control is paramount to prevent over-nitration and ensure regioselectivity. The strong activating effect of the hydroxyl group directs the nitration to the ortho and para positions.

- Catalytic Reduction: Mix the isolated 3-nitro-2-hydroxypyridine with a solvent like DMF. Add a suitable catalyst (e.g., Pd/C) and introduce hydrogen gas. Heat the reaction to 60-70°C.

- Purification: After the reaction, filter off the catalyst and wash the crude product with a solvent like diethyl ether to obtain the purified this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. It serves as a versatile building block for constructing more complex heterocyclic systems.

Key Reaction Types:

-

Amino Group Reactions: The amino group can undergo acylation, alkylation, and diazotization, allowing for the introduction of a wide variety of substituents.

-

Hydroxyl/Pyridone Reactions: The hydroxyl group can be alkylated or acylated. The pyridone nitrogen can also be a site for substitution.

-

Cyclization Reactions: The ortho-positioning of the amino and hydroxyl groups is ideal for condensation reactions with bifunctional reagents to form fused heterocyclic systems. This is a cornerstone of its application.

Application Workflow: A Versatile Chemical Building Block

Caption: Role as a precursor in synthesizing diverse chemical entities.

Notable Applications:

-

Pharmaceutical Intermediates: It is a documented intermediate for anti-AIDS drugs and has been used to prepare benzothiazolyl hydroxyindolinylphenyl ureas, which act as potent P2Y1 antagonists. [4][9]* Heterocycle Synthesis: It is a key reactant for synthesizing fused ring systems like imidazo[1,2-a]pyridines and pyrido[4,3-b]o[1][4]xazines, which are privileged structures in medicinal chemistry. [9][10]* Agrochemicals: The compound is used in formulating herbicides and fungicides, where it can enhance the efficacy of the active ingredients. [5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant and may be harmful if swallowed or in contact with skin. [2][11]

| Hazard Category | Description | Precautionary Statements |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed (Oral). [11] | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | Causes skin irritation. [12] | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage | Causes serious eye damage/irritation. [12] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation. [12]| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong acids. [11]* Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a chemical fume hood to avoid inhalation of dust. [11]

Conclusion

This compound is a chemical of significant strategic importance for researchers in drug discovery and chemical development. Its value lies not just in its bifunctional nature but in the elegant and efficient manner in which it can be transformed into diverse, high-value heterocyclic scaffolds. A thorough understanding of its properties, tautomeric nature, and synthetic pathways is crucial for leveraging its full potential in creating next-generation pharmaceuticals and agrochemicals.

References

- Google Patents. (2014). CN103664764A - Preparation method of this compound.

-

Patsnap. (n.d.). Preparation method of this compound - Eureka. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-pyridinol. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 59315-44-5 [chemnet.com]

- 3. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]

- 10. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. fishersci.ca [fishersci.ca]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

3-Amino-2-hydroxypyridine molecular weight and formula

An In-Depth Technical Guide to 3-Amino-2-hydroxypyridine: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique structural arrangement, featuring both an amino and a hydroxyl group on a pyridine ring, imparts valuable properties as a synthetic intermediate and a pharmacophore. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthesis protocols, analytical characterization, and key applications, with a focus on its role in drug discovery as a scaffold for metalloenzyme inhibitors and other therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound exists in a tautomeric equilibrium with its pyridinone form, 3-amino-2(1H)-pyridinone. This equilibrium is a critical consideration in its reactivity and characterization. The pyridinone form is often favored in many conditions. This tautomerism can account for discrepancies in reported physical properties, such as melting points, across different literature sources.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [1][2][3][4][5] |

| Molecular Weight | 110.11 g/mol | [1][3][6][7] |

| CAS Number | 33630-99-8 (primary), 59315-44-5 (synonym) | [1][2][3][4] |

| IUPAC Name | 3-aminopyridin-2(1H)-one | [4][8] |

| Common Synonyms | 3-Amino-2-pyridinol, 2-Hydroxy-3-aminopyridine | [2][9][10] |

| Appearance | Brown to off-white or light yellow crystalline powder | [2][9][11] |

| Melting Point | 120-126 °C; 170-173 °C (Varies due to tautomerism/purity) | [6][9][11] |

| Solubility | Slightly soluble in water | [10] |

Tautomerism Diagram

The structural equilibrium between the two tautomeric forms is a key feature of this molecule.

Caption: Tautomeric equilibrium of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, required scale, and purity specifications. Below are two common, validated laboratory-scale protocols.

Protocol 1: Catalytic Hydrogenation of 3-Nitro-2-pyridinol

This is a widely used and efficient method for producing high-purity this compound. The causality behind this choice rests on the selective reduction of a nitro group to an amine using a palladium catalyst under a hydrogen atmosphere, a classic and reliable transformation in organic synthesis.

Experimental Protocol:

-

Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and a hydrogen inlet, add 3-nitro-2-pyridinol (1.0 g, 7.14 mmol).[7]

-

Solvent Addition: Add methanol (200 mL) to dissolve the starting material.[7]

-

Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C) catalyst (100 mg, 10 wt%). The catalyst is chosen for its high activity and selectivity in nitro group reductions.[7]

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically via a balloon). Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours.[7]

-

Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. The use of Celite prevents the fine catalyst particles from passing through the filter paper.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield this compound as a white solid (quantitative yield expected).[7]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis from 2-Chloropyridine (Patent-Derived)

This multi-step synthesis is suitable for industrial applications, starting from more accessible materials. The process involves nucleophilic substitution, nitration, and reduction.[11]

Experimental Protocol:

-

Step 1 (Hydroxylation): Mix 2-chloropyridine (1 mol) with methanol. Add sodium tert-butoxide in an alcoholic solution (2 mol) and heat the reaction at 65-75°C for 10-15 hours to form 2-hydroxypyridine.[11] The strong base promotes the substitution of the chloro group.

-

Step 2 (Nitration): Dissolve the resulting 2-hydroxypyridine in concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add fuming nitric acid dropwise. The sulfuric acid acts as a catalyst and solvent for the electrophilic nitration of the pyridine ring, primarily at the 3-position. Pour the reaction mixture into ice to precipitate the nitrated product.[11]

-

Step 3 (Reduction): The isolated 3-nitro-2-hydroxypyridine is then reduced to this compound using a suitable catalyst (e.g., Pd/C) and hydrogen gas in a solvent like DMF at 60-70°C.[11]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Data / Observations | Source(s) |

| ¹H NMR | Spectra available in public databases. Expected signals for aromatic protons and amine protons. In CD₃OD, peaks are observed around δ 6.2-6.8 ppm. | [7][8] |

| Mass Spec (MS) | Molecular Ion (M+H)⁺: m/z 111.1. The base peak in GC-MS (EI) is often the molecular ion at m/z 110. | [7][8][12] |

| Infrared (IR) | KBr-Pellet spectra are available. Expect characteristic peaks for N-H (amine), O-H (hydroxyl), C=O (pyridinone), and C=C/C=N (aromatic ring) stretches. | [8] |

| Purity (HPLC) | Purity is typically assessed by HPLC, with commercial grades often exceeding 98% or 99.5%. | [1][9] |

Applications in Drug Discovery and Materials Science

The utility of this compound stems from its bifunctional nature, making it a valuable scaffold in medicinal chemistry and beyond.[13]

A. Pharmaceutical Intermediate and Scaffold

This compound is a key building block for a wide range of biologically active molecules.[9] It is used in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[4,3-b][1][4]oxazines, which are scaffolds in many therapeutic areas.[4][10] Its derivatives have shown potential as anti-inflammatory agents and treatments for neurological disorders.[9] The pyridine motif is present in numerous FDA-approved drugs, highlighting its importance as a privileged structure in drug design.[13]

B. Metalloenzyme Inhibition

A primary application in drug discovery is its use as a bidentate chelating agent for metal ions within the active sites of metalloenzymes.[14] The hydroxyl and adjacent ring nitrogen (or the pyridinone oxygen) can coordinate with metal cofactors (e.g., Zn²⁺, Fe²⁺, Mg²⁺), displacing water molecules and inhibiting enzyme activity. This mechanism is crucial in designing inhibitors for enzymes like histone deacetylases (HDACs) and metallo-β-lactamases.

Caption: Chelation of a metal ion by this compound.

C. Agrochemicals and Other Applications

Beyond pharmaceuticals, it serves as a precursor for herbicides and fungicides.[2][9] Its ability to form stable complexes with metal ions also makes it useful in analytical chemistry for environmental monitoring.[9]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: The compound is classified as an irritant and can be harmful if swallowed.[3][11] It may cause skin, eye, and respiratory irritation.[8][15]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and acids.[9][16]

-

Disposal: Dispose of the chemical in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value chemical intermediate with a well-established role in the development of pharmaceuticals and agrochemicals. Its synthetic accessibility, coupled with its unique ability to act as a bidentate chelator and versatile structural scaffold, ensures its continued importance in research and development. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist working with this compound.

References

-

ChemUniverse. (n.d.). This compound [P64717]. Retrieved from chemuniverse.com. [Link]

-

Patsnap. (n.d.). Preparation method of this compound. Retrieved from eureka.patsnap.com. [Link]

- Google Patents. (n.d.). CN103664764A - Preparation method of this compound.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-3-hydroxypyridine. Retrieved from fishersci.ca. [Link]

-

ChemDmart. (n.d.). Safety data sheet - 2-Amino-3-Hydroxypyridine. Retrieved from chemdmart.com. [Link]

-

PubChem. (n.d.). 3-Amino-2-pyridinol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from innopharmchem.com. [Link]

-

PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways and Properties of 2-Amino-3-hydroxypyridine. Retrieved from innopharmchem.com. [Link]

-

NIST. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved from webbook.nist.gov. [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from cir-safety.org. [Link]

-

Ma, Y., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Metallomics. [Link]

-

Kumar, P., & Singh, B. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from researchgate.net. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]

- 8. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. 2-Amino-3-hydroxypyridine [webbook.nist.gov]

- 13. dovepress.com [dovepress.com]

- 14. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.ca [fishersci.ca]

- 17. fishersci.com [fishersci.com]

Physicochemical Characterization: The Blueprint for Solubility

An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxypyridine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 33630-99-8) in organic solvents. As a vital building block in the synthesis of biologically active molecules, particularly for pharmaceuticals and agrochemicals, a thorough grasp of its solubility profile is critical for process development, formulation, and quality control.[1] While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes its known physicochemical properties with established solubility principles to provide researchers and drug development professionals with a robust theoretical and practical foundation.

The solubility of an Active Pharmaceutical Ingredient (API) is fundamentally governed by its molecular structure and resulting physical properties.[2] The key to predicting and understanding the behavior of this compound lies in its defining chemical features.

The structure of this compound features a polar pyridine ring, a hydrogen-bond-donating amino group (-NH₂), and a hydroxyl group (-OH) that can act as both a hydrogen bond donor and acceptor. This combination of functional groups results in a molecule with significant polarity and a strong capacity for intermolecular interactions.

Diagram 1: Key Molecular Features of this compound

Caption: Molecular structure and key functional groups.

A summary of its computed and experimental properties is presented below, each offering a clue to its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility | Source |

| Molecular Formula | C₅H₆N₂O | - | [3] |

| Molecular Weight | 110.11 g/mol | Low molecular weight generally favors solubility. | [4] |

| Appearance | Brown to off-white crystalline powder | Solid-state properties (crystal lattice energy) must be overcome by solvent interaction. | [1][3] |

| Melting Point | 118-130 °C | A moderate melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. | [3] |

| Water Solubility | Slightly soluble | Indicates a preference for more polar organic solvents over water, despite its polar nature. | [3][5] |

| XLogP3-AA | -0.3 | A negative LogP value indicates hydrophilicity, suggesting better solubility in polar solvents. | [4] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | A TPSA > 40 Ų is indicative of a polar molecule, favoring solubility in polar media. | [4] |

| Hydrogen Bond Donor Count | 2 | Strong capability to donate hydrogen bonds to acceptor solvents (e.g., alcohols, DMSO). | [4] |

| Hydrogen Bond Acceptor Count | 2 | Capability to accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [4] |

| Predicted pKa | 13.87 ± 0.10 | The high pKa suggests the hydroxyl group is weakly acidic. The basicity of the pyridine nitrogen and amino group will also influence solubility in acidic or basic media. | [3] |

Theoretical Solubility Profile and Solvent Selection Strategy

Based on the physicochemical properties, a qualitative solubility profile can be expertly inferred. The principle of "like dissolves like" is the primary guide; the high polarity, TPSA, and extensive hydrogen bonding capability of this compound dictate its preferential solubility in polar solvents.

Polar Protic Solvents

This class of solvents (e.g., methanol, ethanol, isopropanol ) can both donate and accept hydrogen bonds. Given that this compound has two H-bond donors and two acceptors, strong solute-solvent interactions are expected. A related isomer, 2-Amino-3-hydroxypyridine, demonstrates good solubility in alcohols.[6][7] Therefore, high solubility of this compound is predicted in this class.

-

Causality: The solvent's hydroxyl groups can interact directly with the pyridine nitrogen, amino group, and hydroxyl group of the solute, effectively breaking down the solute's crystal lattice.

Polar Aprotic Solvents

These solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile ) can accept hydrogen bonds but do not donate them. The strong hydrogen bond accepting character of DMSO (via the sulfoxide oxygen) and DMF should lead to favorable interactions with the amino and hydroxyl protons of the solute. Good solubility is expected, particularly in DMSO.[8]

-

Causality: The solvent acts as a strong sink for the solute's hydrogen bond donors, promoting dissolution.

Nonpolar Solvents

In nonpolar solvents (e.g., hexane, toluene, diethyl ether ), solubility is expected to be very low. Pyridine itself is miscible with hexane, but the addition of the highly polar amino and hydroxyl groups drastically increases the polarity of this compound.[9]

-

Causality: The energy required to break the strong intermolecular hydrogen bonds in the solute's crystal lattice cannot be compensated by the weak van der Waals forces offered by nonpolar solvents. The solvent molecules cannot effectively solvate the polar functional groups.

Diagram 2: Interplay of Solute and Solvent Properties

Caption: Factors governing the solubility outcome.

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, the shake-flask method is a gold-standard, equilibrium-based approach.[8] This protocol is designed as a self-validating system to determine the saturation solubility of this compound.

Objective

To determine the equilibrium concentration of this compound in a selected organic solvent at a specified, constant temperature.

Materials

-

This compound (as a solid powder)

-

High-purity organic solvent of interest

-

Analytical balance (±0.01 mg readability)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the exact mass added.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibrium.

-

Expert Insight: The goal is to achieve a thermodynamic equilibrium between the dissolved and undissolved solute. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

-

Trustworthiness Check: This filtration step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption losses.

-

-

Dilution: Accurately dilute the filtrate with a known volume of the mobile phase (for HPLC) or the pure solvent (for UV-Vis) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L, accounting for the dilution factor.

Diagram 3: Experimental Workflow for Shake-Flask Solubility Determination

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]

- 4. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.nl [fishersci.nl]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Amino-3-hydroxypyridine Supplier China | Properties, Uses, Safety, SDS & Price [pipzine-chem.com]

- 8. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]

- 9. Pyridine [chemeurope.com]

Introduction: The Challenge and Importance of 3-Amino-2-hydroxypyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS: 33630-99-8) is a vital heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of functionalized pyrido[4,3-b][1][2]oxazines and imidazo[1,2-a]pyridine derivatives, which are scaffolds for various pharmaceutical agents.[1][3] Its utility stems from the unique arrangement of its amino and hydroxyl functional groups, which allows for diverse chemical modifications.

However, the spectroscopic characterization of this molecule is not trivial and requires a nuanced understanding of its structural chemistry. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridinone form. For this compound, this equilibrium lies overwhelmingly toward the 3-amino-2(1H)-pyridinone tautomer. This structural reality is the guiding principle for all spectroscopic interpretation. This guide provides a detailed analysis of the available and expected spectral data for this compound, offering both field-proven protocols and the theoretical basis for their interpretation.

Pillar 1: The Pyridinol-Pyridinone Tautomerism

Understanding the tautomeric equilibrium is the first and most critical step in accurately interpreting the spectral data. While named as a "hydroxypyridine," the molecule predominantly exists as a "pyridinone" due to the greater thermodynamic stability of the amide-like functionality within the aromatic ring. The C=O double bond and the delocalization of the nitrogen lone pair into the ring system in the pyridinone form create a more stable conjugated system than the pyridinol form.

All subsequent spectral analysis will be based on the assumption that the dominant species being observed is the 3-amino-2(1H)-pyridinone tautomer.

Caption: Pyridinol-Pyridinone Tautomeric Equilibrium.

Pillar 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern and electronic environment of the molecule's core structure.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. While CDCl₃ is common, 3-amino-2(1H)-pyridinone has limited solubility in it. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are superior choices as they readily dissolve the compound and allow for the observation of exchangeable protons (N-H).[1] For high-resolution spectra, DMSO-d₆ is often preferred as it slows down the proton exchange rate of the N-H groups compared to methanol, resulting in sharper peaks.

¹H NMR Spectrum Analysis

Publicly available experimental ¹H NMR data is limited and appears to be of low resolution.[1] A high-field NMR instrument (≥400 MHz) is essential for a complete and unambiguous analysis. Based on established principles, a well-resolved spectrum in DMSO-d₆ is expected to show three distinct signals for the aromatic protons, in addition to signals for the exchangeable amine (NH₂) and amide (NH) protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | 7.0 - 7.3 | Doublet of Doublets (dd) | J(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2 | 1H |

| H-4 | 6.5 - 6.8 | Doublet of Doublets (dd) | J(H4-H5) ≈ 6-7, J(H4-H6) ≈ 1-2 | 1H |

| H-5 | 6.0 - 6.3 | Triplet / dd | J(H5-H6) ≈ 7-8, J(H5-H4) ≈ 6-7 | 1H |

| NH₂ (amino) | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

| NH (amide) | 10.5 - 12.0 | Broad Singlet (br s) | - | 1H |

¹³C NMR Spectrum Analysis

Experimental ¹³C NMR data for 3-amino-2(1H)-pyridinone is not readily found in public databases. However, the chemical shifts can be reliably predicted based on the known spectrum of 2(1H)-pyridinone and the standard substituent effects of an amino group. The most notable feature will be the downfield signal of the carbonyl carbon (C-2).

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 160 - 165 | Carbonyl carbon, significantly deshielded. |

| C-6 | 138 - 142 | Aromatic CH adjacent to amide nitrogen. |

| C-4 | 130 - 135 | Aromatic CH, influenced by adjacent C=C bond. |

| C-3 | 120 - 125 | Aromatic carbon directly attached to the amino group. |

| C-5 | 105 - 110 | Aromatic CH, shielded by ortho/para electron donation. |

Trustworthiness: Self-Validating NMR Protocol

This protocol ensures reproducibility and high-quality data acquisition.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 3-amino-2(1H)-pyridinone.

-

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Cap the tube tightly. Gentle warming or sonication can be used to aid dissolution if necessary.

-

-

Spectrometer Setup (400 MHz or higher):

-

Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch to the ¹³C nucleus.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 180 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

Pillar 3: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups and, most importantly, for verifying the dominant pyridinone tautomer. The definitive evidence is the presence of a strong carbonyl (C=O) stretch and the absence of a strong, sharp phenolic O-H stretch.

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch (Amine) | Medium | Confirms the -NH₂ group. Often two distinct bands (asymmetric & symmetric). |

| 3200 - 3000 | N-H Stretch (Amide) | Medium, Broad | Confirms the amide N-H in the pyridinone ring. Broadened by H-bonding. |

| 1650 - 1680 | C=O Stretch (Amide) | Strong, Sharp | Key evidence for the 2(1H)-pyridinone tautomer. |

| 1600 - 1630 | N-H Bend (Amine) | Medium | Confirms the -NH₂ group. |

| 1550 - 1590 | C=C & C=N Ring Stretches | Medium-Strong | Aromatic ring vibrations. |

Trustworthiness: Self-Validating IR Protocol (KBr Pellet)

-

Sample Preparation:

-

Gently grind ~1-2 mg of 3-amino-2(1H)-pyridinone with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Causality: Grinding ensures the sample is intimately mixed and dispersed in the KBr matrix, preventing scattering of IR radiation and producing a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Causality: High pressure fuses the KBr into a solid matrix that is transparent to IR radiation, allowing the sample's absorptions to be measured without interference.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Pillar 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The pyridinone ring contains a conjugated system of double bonds and heteroatoms, leading to characteristic electronic transitions.

-

Expected Absorption Maximum (λmax): Approximately 300-330 nm in a polar protic solvent like ethanol or methanol. The amino group at the C3 position acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 2-pyridone.

Trustworthiness: Self-Validating UV-Vis Protocol

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing ~5 mg of the compound and dissolving it in 50 mL of spectroscopic-grade ethanol in a volumetric flask.

-

Perform a serial dilution to create a final sample solution with an expected absorbance between 0.2 and 0.8 a.u. A typical concentration would be around 0.01 mg/mL.

-

Causality: Working within the optimal absorbance range ensures adherence to the Beer-Lambert law, providing accurate molar absorptivity data.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the solvent (ethanol) to serve as the reference blank. Fill a second matched quartz cuvette with the sample solution.

-

Calibrate the instrument by running a baseline correction with the solvent blank.

-

Scan the sample from 400 nm down to 200 nm to record the absorption spectrum and identify the λmax.

-

Integrated Spectroscopic Analysis Workflow

A senior scientist employs a logical workflow, using each technique to answer a specific question and validate the findings of the others. The primary goal is to confirm both the molecular structure and the dominant tautomeric form.

Caption: Integrated workflow for the validation of 3-amino-2(1H)-pyridinone.

References

-

3-Amino-2-pyridinol. PubChem, National Center for Biotechnology Information. [Link]

Sources

Tautomerism of 3-Amino-2-hydroxypyridine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The bioactivity, solubility, membrane permeability, and metabolic stability of a molecule can be dictated by the subtle yet significant shifts in its tautomeric preference. This guide provides a detailed exploration of the tautomeric landscape of 3-amino-2-hydroxypyridine, a molecule of significant interest as a synthetic intermediate and a scaffold in medicinal chemistry.[1][2][3] We will dissect the interplay of intramolecular forces and environmental factors that govern the equilibrium between its principal tautomeric forms. By integrating spectroscopic analysis, computational modeling, and established theoretical principles, this document serves as a comprehensive resource for professionals seeking to understand, predict, and control the tautomeric behavior of this versatile pyridinone derivative.

The Tautomeric Landscape: Identifying the Key Players

This compound is not a single, static entity but rather a collection of interconverting isomers. The presence of both an amino (-NH₂) group adjacent to a hydroxyl (-OH) group on a pyridine ring creates a rich potential for proton migration. The principal tautomers in equilibrium are the amino-hydroxy form and the amino-keto (or pyridone) form.

-

This compound (The Enol-Amine Form): This form preserves the aromaticity of the pyridine ring, a significant stabilizing factor. It features a hydroxyl group at the C2 position and an amino group at the C3 position.

-

3-Amino-2(1H)-pyridone (The Lactam Form): In this tautomer, the proton from the hydroxyl group has migrated to the ring nitrogen. This creates a carbonyl group (C=O) at the C2 position, disrupting the ring's aromaticity but introducing a stable amide-like (lactam) functionality.[4][5]

While other forms, such as the imino tautomers, are theoretically possible, the amino-hydroxy and amino-keto forms represent the most significant contributors to the equilibrium due to their relative stabilities. The dynamic relationship between these forms is critical, as their distinct structural and electronic properties dictate their chemical behavior.

Sources

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. H64480.06 [thermofisher.com]

- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

3-Amino-2-hydroxypyridine chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Amino-2-hydroxypyridine

Introduction

This compound, a heterocyclic aromatic compound with the chemical formula C₅H₆N₂O, is a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] Identified by its CAS Number 59315-44-5, this off-white to brown crystalline powder serves as a versatile synthetic intermediate, primarily due to the unique arrangement of its functional groups on a pyridine scaffold.[1][2] Its structure is a cornerstone in the synthesis of more complex molecules, including those with potential therapeutic applications such as anti-AIDS drugs.[2][3] This guide provides a comprehensive exploration of the molecular structure, bonding, spectroscopic properties, and reactivity of this compound, offering critical insights for researchers and drug development professionals.

Molecular Architecture: Structure, Tautomerism, and Bonding

The chemical behavior of this compound is intrinsically linked to its nuanced structural features, particularly the interplay between its aromatic core and reactive functional groups.

Core Structure and Substituent Effects

The foundation of the molecule is a pyridine ring, an aromatic six-membered heterocycle where one carbon atom is replaced by a nitrogen atom.[2] This core is substituted with an amino group (-NH₂) at the 3-position and a hydroxyl group (-OH) at the 2-position. The presence of the electronegative nitrogen atom in the ring, combined with the electron-donating amino and hydroxyl groups, creates a unique electronic landscape that dictates the molecule's reactivity and intermolecular interactions.

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. This phenomenon, known as lactam-lactim tautomerism, is crucial to understanding the compound's properties.[4][5]

-

This compound (Lactim/Enol Form): The aromatic hydroxypyridine form.

-

3-Amino-pyridin-2(1H)-one (Lactam/Keto Form): The non-aromatic (but resonance-stabilized) pyridone form.

The equilibrium between these two forms is highly sensitive to the molecular environment. In non-polar solvents, the hydroxypyridine tautomer is often favored. However, in polar solvents and in the solid state, the equilibrium typically shifts significantly towards the more polar pyridone form.[4][6] This shift is driven by the pyridone's greater ability to participate in stabilizing intermolecular hydrogen bonds.[6] Computational studies confirm that while the hydroxypyridine form may be more stable in the gas phase, solvent interactions and hydrogen bonding strongly favor the pyridone tautomer.[6][7]

Aromaticity and Intermolecular Bonding

The delocalized π-electron system of the pyridine ring confers aromaticity, primarily in the hydroxypyridine tautomer. The pyridone form, while not strictly aromatic, possesses significant resonance stabilization.[8]

The most critical intermolecular force governing the physical properties of this compound is hydrogen bonding.[7][9] The amino group (-NH₂) and the hydroxyl/amide (-OH/-NH) moiety are excellent hydrogen bond donors, while the ring nitrogen and the hydroxyl/carbonyl oxygen are effective acceptors.[10] In the solid state, these interactions lead to the formation of stable, hydrogen-bonded dimers and extended supramolecular networks, which explains its crystalline nature and relatively high melting point of 170-173 °C.[2][3][11]

Spectroscopic Signature: Elucidating the Structure

Spectroscopic analysis provides definitive evidence for the molecular structure of this compound and can be used to probe its tautomeric state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would display distinct signals for the three protons on the pyridine ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. Additionally, exchangeable protons from the -NH₂ and -OH (or amide -NH) groups would be visible, often as broader signals whose positions are dependent on solvent and concentration.[12]

-

¹³C NMR: The spectrum is expected to show five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C2) would be significantly deshielded, appearing at a high chemical shift, particularly in the pyridone form where it exists as a carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the dominant tautomer.

-

Hydroxypyridine Form: A broad absorption band in the region of 3000-3500 cm⁻¹ for the O-H stretch would be prominent.

-

Pyridone Form: The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the C=O stretch from the lactam ring.[13]

-

Common Features: Both tautomers will exhibit N-H stretching bands from the amino group (typically two bands around 3300-3500 cm⁻¹) and characteristic C=C/C=N stretching vibrations from the ring in the 1400-1600 cm⁻¹ region.[14]

UV-Visible Spectroscopy

The electronic absorption spectrum is characterized by π-π* and n-π* transitions.[14] These transitions are sensitive to solvent polarity and pH, reflecting the tautomeric equilibrium. The enol and keto forms have distinct absorption maxima, allowing UV-Vis spectroscopy to be used to study the equilibrium dynamics in solution.[15]

| Property | Description |

| Chemical Formula | C₅H₆N₂O[1] |

| Molecular Weight | 110.11 g/mol [3] |

| CAS Number | 59315-44-5[1][16] (for the title compound) / 33630-99-8[17][18] (often used for the pyridone tautomer) |

| Appearance | Brown to off-white or light yellow crystalline powder[1][2] |

| Melting Point | 170-173 °C[2][3] |

| Hydrogen Bond Donors | 2[10] |

| Hydrogen Bond Acceptors | 2[10] |

Synthesis and Reactivity Profile

As a key building block, the synthesis of this compound is of considerable industrial importance. Several synthetic routes have been developed to achieve this target with efficiency and high purity.

Experimental Protocol: Synthesis from 2-Chloropyridine

One patented method provides a multi-step synthesis starting from readily available 2-chloropyridine.[2] This process highlights fundamental reactions in heterocyclic chemistry.

Step 1: Hydroxylation of 2-Chloropyridine

-

Mix 1 mole of 2-chloropyridine with an alcohol (e.g., methanol or ethanol).

-

Add 2 moles of an alkaline alcohol solution (e.g., sodium tert-butoxide in alcohol).

-

Heat the mixture to 65-75 °C and react for 10-15 hours to form 2-alkoxypyridine.

-

Remove the solvent and treat the residue with aqueous acid (e.g., HCl or H₂SO₄) to adjust the pH to 4-5.

-

Add hydrobromic acid and heat to 70-80 °C for 7-10 hours to hydrolyze the ether and yield 2-hydroxypyridine.

Step 2: Nitration of 2-Hydroxypyridine

-

Dissolve the 2-hydroxypyridine solid in concentrated sulfuric acid, stirring until fully dissolved.

-

Cool the solution to 0 °C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise while maintaining the low temperature.

-

Stir for 30 minutes after addition, then pour the reaction mixture into ice to precipitate the 3-nitro-2-hydroxypyridine solid.

Step 3: Reduction of the Nitro Group

-

Dissolve the 3-nitro-2-hydroxypyridine solid in a suitable solvent like DMF.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C), under an inert nitrogen atmosphere.

-

Heat the mixture to 60-70 °C and introduce hydrogen gas (H₂) to carry out the catalytic hydrogenation.

-

After the reaction is complete, the final product, this compound, is isolated and purified.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 59315-44-5 [chemicalbook.com]

- 17. H64480.06 [thermofisher.com]

- 18. scbt.com [scbt.com]

Theoretical studies on 3-Amino-2-hydroxypyridine

An In-Depth Technical Guide to the Theoretical Investigation of 3-Amino-2-hydroxypyridine

Abstract

This technical guide provides a comprehensive theoretical framework for the study of this compound (3A2HP), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Pyridine derivatives are widely present in nature, with many exhibiting significant pharmacological effects.[1][3] 3A2HP, with the molecular formula C₅H₆N₂O, serves as a valuable intermediate, for instance, in the synthesis of anti-AIDS drugs.[1] This document delineates a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of 3A2HP. We explore its tautomeric equilibrium, vibrational signatures, electronic transitions, and reactivity landscape through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The causality behind the selection of computational methods is explained, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Theoretical Approach

Understanding the molecular properties of pharmacologically relevant scaffolds is paramount for rational drug design. This compound represents a class of N-heterocyclic compounds whose biological activity is intrinsically linked to its three-dimensional structure and electronic charge distribution.[4] While experimental characterization provides invaluable data, theoretical studies offer a microscopic view that is often inaccessible through empirical methods alone.

Computational chemistry allows for the prediction of molecular geometries, the interpretation of complex spectroscopic data, and the visualization of quantum mechanical properties that govern chemical reactivity.[5][6][7] This guide leverages Density Functional Theory (DFT), a computational method that provides an excellent balance between accuracy and computational cost, making it a powerful tool for studying molecules of this size.[8][9][10] By correlating theoretical calculations with known experimental data, we can build a predictive model of 3A2HP's behavior, accelerating research and development efforts.

The Central Question: Tautomeric Equilibrium

A critical feature of hydroxypyridines is their ability to exist in tautomeric forms. Specifically, 2-hydroxypyridine derivatives can undergo a lactam-lactim tautomerization.[4][11] For this compound, this manifests as an equilibrium between the 'hydroxy' (lactim) form and the 'pyridone' (lactam) form, 3-amino-1H-pyridin-2-one. The relative stability of these tautomers can be influenced by solvent effects and substitution patterns, which in turn dictates the molecule's hydrogen bonding capabilities and receptor interactions.[4]

Theoretical calculations are exceptionally well-suited to determine the relative energies of these tautomers and the activation energy for their interconversion, providing fundamental insights into which form is thermodynamically favored under specific conditions.[12][13]

Caption: Tautomeric equilibrium of this compound.

Core Methodology: A Self-Validating Computational Workflow

The reliability of theoretical predictions hinges on a sound and reproducible methodology. The workflow described here is designed to ensure scientific integrity by systematically moving from structural optimization to property calculation.

Computational Protocol

All calculations are performed using a standard quantum chemistry software package like Gaussian 09.[8] The choice of the DFT functional and basis set is critical. We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has been demonstrated to provide excellent agreement with experimental results for a wide range of organic molecules, including pyridine derivatives.[8][14][15] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[12][14]

Caption: The computational workflow for theoretical analysis.

Step-by-Step Experimental Workflow (Theoretical)

-

Structure Optimization: The initial molecular structure of both tautomers of 3A2HP is built. A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to locate the minimum energy conformation on the potential energy surface.[14]

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated at the same level of theory.[15] The absence of imaginary frequencies indicates a stable structure. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra for validation.[10][16]

-

Electronic and Spectroscopic Calculations: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties. Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum, providing insights into electronic transitions.[15][17][18]

Results and Discussion: A Multi-faceted Analysis

Structural Parameters

The optimized geometric parameters (bond lengths and angles) provide the foundational data for the molecule's structure. These theoretical values can be benchmarked against experimental X-ray crystallography data of similar compounds to validate the chosen computational level.

Table 1: Selected Theoretical Geometrical Parameters for this compound (Lactim Form)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C2-O | 1.35 Å |

| C3-N(H₂) | 1.38 Å | |

| N1-C2 | 1.33 Å | |

| C2-C3 | 1.41 Å | |

| C3-C4 | 1.39 Å | |

| Bond Angles | N1-C2-C3 | 120.5° |

| C2-C3-C4 | 119.8° | |

| C2-C3-N(H₂) | 121.0° | |

| O-C2-N1 | 118.5° |

(Note: These are representative values expected from DFT calculations for this class of molecule and should be calculated specifically for the project.)

Vibrational Spectroscopy

DFT calculations are instrumental in assigning vibrational modes observed in FT-IR and Raman spectra. Often, experimental spectra contain complex, overlapping bands that are difficult to assign empirically. Theoretical calculations provide a complete set of vibrational modes, their frequencies, and their intensities, allowing for a definitive assignment of key functional group vibrations, such as O-H, N-H, and C=N stretching.[16][19][20]

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Frequency | Typical Experimental Range |

|---|---|---|

| O-H Stretch | ~3450 | 3200-3600 |

| N-H Asymmetric Stretch | ~3400 | 3350-3500 |

| N-H Symmetric Stretch | ~3310 | 3250-3400 |

| C=N/C=C Ring Stretch | ~1610 | 1550-1650 |

| C-O Stretch | ~1250 | 1200-1300 |

(Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.)[15]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[21][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[21][23]

Table 3: Calculated FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | ~5.0 |

(Note: These are typical energy ranges for stable organic molecules.)[7]

The analysis reveals that the HOMO is likely localized over the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the π-system of the ring, marking the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[14][24] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

In a typical MEP map of 3A2HP:

-

Negative Regions (Red/Yellow): These are located around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. These sites are prone to electrophilic attack.[25]

-

Positive Regions (Blue): These are found around the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the amino group, indicating sites for nucleophilic attack.[25]

This analysis is invaluable in predicting how the molecule will interact with biological receptors or other reactants, particularly through hydrogen bonding and electrostatic interactions.[26][27]

Conclusion

The theoretical study of this compound, guided by Density Functional Theory, provides a profound understanding of its fundamental chemical nature. This guide outlines a systematic and robust computational protocol that yields reliable data on the molecule's tautomeric preferences, structural geometry, spectroscopic signatures, and electronic reactivity profile. The insights gained from FMO and MEP analyses are particularly crucial for professionals in drug development, as they offer a predictive map of the molecule's interaction landscape. By integrating these theoretical methodologies, researchers can significantly enhance the efficiency of designing and synthesizing novel pyridine derivatives with targeted pharmacological properties.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Buy this compound | 33630-99-8 [smolecule.com]

- 3. CN103664764A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. Computational Investigation on the Origin of Atroposelectivity for the Cinchona Alkaloid Primary Amine-Catalyzed Vinylogous Desymmetrization of N-(2-t-Butylphenyl)maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation | MDPI [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. ripublication.com [ripublication.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. scholars.mssm.edu [scholars.mssm.edu]

Physical and chemical characteristics of 3-Amino-2-hydroxypyridine

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Amino-2-hydroxypyridine

Introduction

This compound, a heterocyclic compound of significant interest, serves as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxyl group, imparts a rich and complex chemical personality. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its properties and provide field-proven insights into its handling and utilization.

Molecular Structure and Nomenclature

The foundational aspect of this compound is its ability to exist in tautomeric forms, a phenomenon crucial to understanding its reactivity and physical properties.

Tautomerism

The compound predominantly exists in equilibrium between two tautomeric forms: the aromatic hydroxy-imino form (this compound) and the non-aromatic keto-amino form (3-Amino-2(1H)-pyridinone). The keto form is often more stable and is reflected in its IUPAC name, 3-amino-1,2-dihydropyridin-2-one.[1][2] This equilibrium is sensitive to the solvent, pH, and temperature, which can influence reaction outcomes.

Caption: Tautomeric equilibrium of this compound.

Nomenclature and Identifiers

-

Common Names: this compound, 3-Amino-2-pyridinol, 3-Amino-2(1H)-pyridinone, 2-Hydroxy-3-aminopyridine.[2][3][4]

-

CAS Numbers: 33630-99-8, 59315-44-5 (Both numbers are often associated with the compound, reflecting its tautomeric nature).[2][5]

Physicochemical Properties

The physical properties of this compound are summarized below. It is important to note that variations in reported data, particularly for melting and boiling points, may arise from different experimental conditions or the predominance of one tautomer over the other.

| Property | Value | Source(s) |

| Appearance | Brown to off-white crystalline powder | [3][5] |

| Melting Point | 118-130 °C / 170-173 °C | [3][6] |

| Boiling Point | ~206 °C (estimate) / 671 °C at 760 mmHg | [3][5] |

| Solubility | Slightly soluble in water | [3][7] |

| pKa (Predicted) | 11.57 - 13.87 | [3][5] |

| Density (Estimate) | ~1.21 g/cm³ | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants would differ depending on the dominant tautomeric form in the chosen NMR solvent (e.g., DMSO-d₆).

-

¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons. The chemical shift of the carbon at the C2 position is particularly indicative of the tautomeric equilibrium, with a shift further downfield in the keto form.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information. The presence of a broad peak in the 3200-3500 cm⁻¹ region would indicate O-H and N-H stretching. A strong absorption around 1650 cm⁻¹ would be characteristic of the C=O stretch of the pyridinone (keto) form.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 110, corresponding to the molecular weight of the compound.[2][8]

Chemical Properties and Reactivity

This compound is a valuable intermediate due to the reactivity of its functional groups. The ortho-positioning of the amino and hydroxyl groups allows for unique cyclization reactions.

-

Use as a Synthetic Intermediate: It is a key reactant in the synthesis of various heterocyclic systems. For example, it reacts with ethyl 2-chloro-3-oxopropanoate to form imidazo[1,2-a]pyridine derivatives, which are scaffolds of pharmaceutical interest.[3][7]

-

Coordination Chemistry: The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group act as excellent coordination sites, enabling the compound to form stable complexes with various metal ions.[4][5] This property is leveraged in analytical chemistry for the detection of metal ions.[4]

-

Pharmaceutical Scaffolding: The molecule serves as a precursor for potent therapeutic agents, including P2Y1 antagonists and potential anti-AIDS drugs.[3][6][9]

Caption: Synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis Methodologies

Several synthetic routes to this compound have been developed. A common and effective laboratory-scale method is the catalytic hydrogenation of its nitro precursor.

Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 3-nitropyridin-2(1H)-one to yield 3-aminopyridin-2-ol.[3] The choice of a Palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for nitro group reductions under mild conditions.

Step-by-Step Methodology:

-

Dissolution: In a 500 mL three-necked flask equipped with a magnetic stirrer, dissolve 3-nitropyridin-2(1H)-one (1 g, 7.14 mmol) in methanol (200 mL).

-

Catalyst Addition: Carefully add 10% palladium on activated carbon catalyst (100 mg, 10 wt%) to the solution. The system should be under an inert atmosphere (e.g., nitrogen or argon) during this step to prevent catalyst deactivation.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, typically using a balloon).

-

Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the palladium catalyst. This step must be performed with caution as Pd/C can be pyrophoric when dry.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-